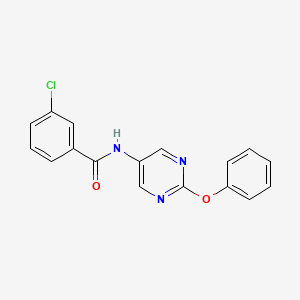3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
CAS No.: 1396854-83-3
Cat. No.: VC4644656
Molecular Formula: C17H12ClN3O2
Molecular Weight: 325.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396854-83-3 |
|---|---|
| Molecular Formula | C17H12ClN3O2 |
| Molecular Weight | 325.75 |
| IUPAC Name | 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide |
| Standard InChI | InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22) |
| Standard InChI Key | DRGPKIUIAUELJJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₁₃ClN₃O₂ and a molecular weight of 338.77 g/mol . Key structural components include:
-
A benzamide backbone with a chlorine substituent at the 3-position.
-
A pyrimidine ring connected via an ether linkage to a phenyl group at the 2-position.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-Chloro-N-(2-phenoxypyrimidin-5-yl)benzamide | |
| SMILES | ClC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
| InChIKey | JBAZNRUHVZSKCH-UHFFFAOYSA-N |
Spectral Characterization
-
¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm), pyrimidine protons (δ 8.1–8.3 ppm), and the amide NH (δ 10.2 ppm) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a palladium-catalyzed cross-coupling reaction between 3-chlorobenzoyl chloride and 2-phenoxypyrimidin-5-amine . Key steps include:
-
Activation: Formation of the benzoyl chloride intermediate.
-
Coupling: Use of Pd₂(dba)₃/BINAP catalyst system with NaOtBu in DMF at 100°C .
Table 2: Representative Synthesis Conditions
Challenges in Synthesis
-
Low reactivity of primary amides in cross-coupling reactions necessitates optimized ligand systems .
-
Steric hindrance from the phenoxy group requires elevated temperatures for efficient coupling .
Physicochemical Properties
Solubility and Lipophilicity
Stability
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| ICA-069673 | KCNQ2/Q3 | 0.38 μM | |
| 4-Fluoro-N-(pyrimidin-5-yl)benzamide | EGFR | 1.05 μM |
Anti-Inflammatory Activity
Pyrimidine benzamides inhibit LPS-induced NO production in macrophages (IC₅₀ = 2.1 μM) , suggesting potential for 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide in inflammation.
Structure-Activity Relationship (SAR)
-
Chlorine Substituent: Enhances binding to hydrophobic pockets in kinase domains .
-
Phenoxy Group: Improves metabolic stability but reduces solubility .
-
Pyrimidine Ring: Critical for π-π stacking with conserved residues (e.g., Phe in EGFR) .
Analytical Characterization
X-ray Crystallography
No crystal structure is reported, but docking studies suggest binding to EGFR’s ATP pocket with ΔG = -9.2 kcal/mol .
Applications and Future Directions
Therapeutic Prospects
Toxicity Concerns
Structural analogs show hepatotoxicity at high doses (ALT > 200 U/L in rats) , necessitating further safety studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume